2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI)
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Overview
Description
2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI) is a chemical compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI) typically involves cyclization reactions. One common method is the methylation of 2,1-benzisoxazole-4,5-dione 4-oxime using dimethyl sulfate in the presence of potassium carbonate in DMF (dimethylformamide). This reaction yields isoxazolo [3,4-e] [2,1]benzisoxazole 4 through an unexpected cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazoles or other derivatives.
Scientific Research Applications
2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,1-Benzisoxazole-4,5-dione,4-oxime,(4Z)-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Benzisoxazole
Isoxazole
5-Substituted benzisoxazoles
4,5-Disubstituted benzisoxazoles
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Properties
Molecular Formula |
C7H4N2O3 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
4-nitroso-2,1-benzoxazol-5-ol |
InChI |
InChI=1S/C7H4N2O3/c10-6-2-1-5-4(3-12-9-5)7(6)8-11/h1-3,10H |
InChI Key |
DHSIXGIDBZQASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1O)N=O |
Origin of Product |
United States |
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